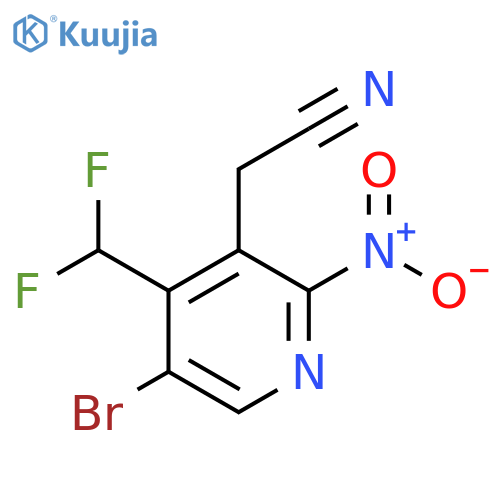Cas no 1804976-15-5 (5-Bromo-4-(difluoromethyl)-2-nitropyridine-3-acetonitrile)

1804976-15-5 structure
商品名:5-Bromo-4-(difluoromethyl)-2-nitropyridine-3-acetonitrile
CAS番号:1804976-15-5
MF:C8H4BrF2N3O2
メガワット:292.03706741333
CID:4864775
5-Bromo-4-(difluoromethyl)-2-nitropyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-4-(difluoromethyl)-2-nitropyridine-3-acetonitrile
-
- インチ: 1S/C8H4BrF2N3O2/c9-5-3-13-8(14(15)16)4(1-2-12)6(5)7(10)11/h3,7H,1H2
- InChIKey: QWIPJXWXNLKACI-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(CC#N)=C1C(F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 314
- トポロジー分子極性表面積: 82.5
- 疎水性パラメータ計算基準値(XlogP): 2
5-Bromo-4-(difluoromethyl)-2-nitropyridine-3-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029055733-1g |
5-Bromo-4-(difluoromethyl)-2-nitropyridine-3-acetonitrile |
1804976-15-5 | 97% | 1g |
$1,534.70 | 2022-04-01 |
5-Bromo-4-(difluoromethyl)-2-nitropyridine-3-acetonitrile 関連文献
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
4. Water
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
1804976-15-5 (5-Bromo-4-(difluoromethyl)-2-nitropyridine-3-acetonitrile) 関連製品
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
